Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amines and other substituted derivatives
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It is a key intermediate in the production of pharmaceuticals, including antibiotics and anti-cancer agents.
Industry: The compound is employed in the manufacture of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is unique due to its specific structure, which includes a phenyl group and a keto functionality. This combination makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules, as it allows for diverse chemical modifications .
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11(13(18)20-4)12(17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,19) |
InChI Key |
MXXIBQPGFSMKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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